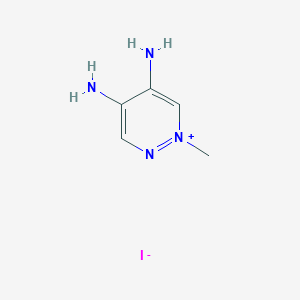
(Diazomethyl)(dimethyl)arsane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Diazomethyl)(dimethyl)arsane is an organoarsenic compound characterized by the presence of a diazo group (-N=N-) attached to a dimethylarsane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Diazomethyl)(dimethyl)arsane typically involves the reaction of dimethylarsine with diazomethane. This reaction is carried out under controlled conditions to ensure the stability of the diazo group. The process can be summarized as follows:
Reaction with Diazomethane: Dimethylarsine is reacted with diazomethane in an inert atmosphere to prevent decomposition.
Purification: The resulting product is purified using standard techniques such as distillation or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity. Safety measures are crucial due to the potential toxicity and reactivity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(Diazomethyl)(dimethyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides and other oxidation products.
Reduction: Reduction reactions can convert the diazo group to an amine or other reduced forms.
Substitution: The diazo group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
(Diazomethyl)(dimethyl)arsane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in cyclopropanation and other cyclization reactions.
Materials Science: The compound’s unique properties make it useful in the development of new materials with specific electronic or optical characteristics.
Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other biologically active compounds.
Wirkmechanismus
The mechanism of action of (Diazomethyl)(dimethyl)arsane involves the reactivity of the diazo group. The diazo group can generate carbenes or metal carbenoids under certain conditions, which can then participate in various chemical transformations. These reactive intermediates can insert into C-H, O-H, N-H, and other bonds, leading to the formation of new chemical structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazomethane (CH2N2): A simple diazo compound used in similar reactions but lacks the arsenic component.
Dimethyl(diazomethyl)phosphonate: Another diazo compound with a phosphonate group, used in organic synthesis.
Uniqueness
(Diazomethyl)(dimethyl)arsane is unique due to the presence of both diazo and arsenic groups, which impart distinct reactivity and potential applications compared to other diazo compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable tool in synthetic chemistry.
Eigenschaften
CAS-Nummer |
59871-26-0 |
|---|---|
Molekularformel |
C3H7AsN2 |
Molekulargewicht |
146.02 g/mol |
IUPAC-Name |
diazomethyl(dimethyl)arsane |
InChI |
InChI=1S/C3H7AsN2/c1-4(2)3-6-5/h3H,1-2H3 |
InChI-Schlüssel |
NLFDOHSJPZTZLH-UHFFFAOYSA-N |
Kanonische SMILES |
C[As](C)C=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



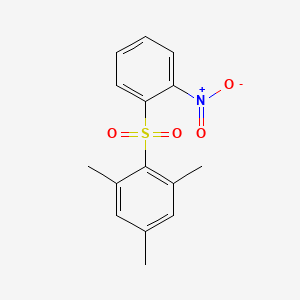


![N-{[4-(Decyloxy)phenyl]methylidene}hydroxylamine](/img/structure/B14595663.png)

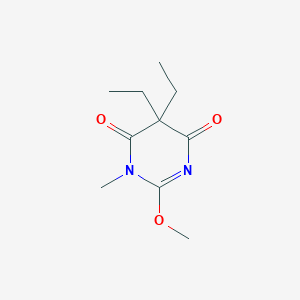
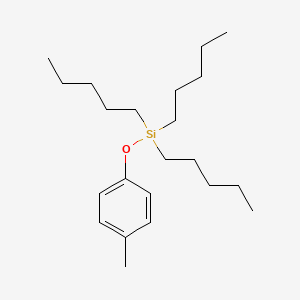
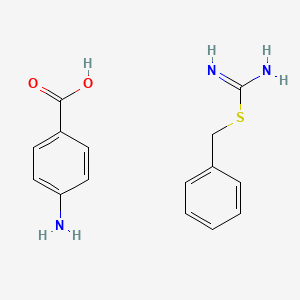
![4-amino-3,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B14595713.png)

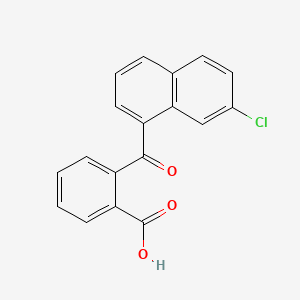
![7-Methoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14595736.png)
